molecular formula C21H22N4O2 B2416053 N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE CAS No. 921817-65-4

N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE

Cat. No.: B2416053
CAS No.: 921817-65-4
M. Wt: 362.433
InChI Key: RQQDCWSPPJODRA-UHFFFAOYSA-N
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Description

N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a cyclopentanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE, the synthesis might involve the following steps:

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of functional groups and its ability to target multiple enzymes involved in cell proliferation. This makes it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-13-12-16(9-10-18(13)24-20(26)15-6-3-4-7-15)25-14(2)23-19-17(21(25)27)8-5-11-22-19/h5,8-12,15H,3-4,6-7H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQDCWSPPJODRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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